Selonsertib

Description

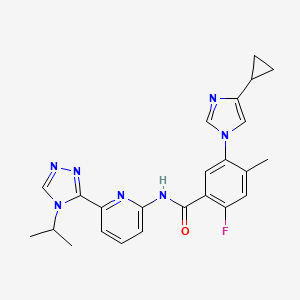

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selonsertib's Mechanism of Action in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selonsertib is a selective, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. In the context of liver fibrosis, ASK1 is activated by oxidative stress, leading to a downstream cascade that promotes inflammation, hepatocyte apoptosis, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. By inhibiting ASK1, this compound aims to disrupt these profibrotic processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: ASK1 Inhibition

This compound's primary mechanism of action is the competitive inhibition of the catalytic domain of ASK1, preventing its phosphorylation and subsequent activation.[1] This targeted inhibition blocks the downstream phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key mediators in the MAPK pathway that are heavily implicated in the pathogenesis of liver fibrosis.[2][3] The interruption of this signaling cascade leads to several anti-fibrotic effects, as demonstrated in preclinical models.[1][2]

Downstream Effects of ASK1 Inhibition

-

Suppression of Hepatic Stellate Cell (HSC) Activation and Proliferation: Activated HSCs are the central drivers of liver fibrosis. This compound has been shown to strongly suppress the growth and proliferation of HSCs.[2][3]

-

Induction of HSC Apoptosis: By promoting programmed cell death of activated HSCs, this compound helps to reduce the population of collagen-secreting cells.[2][3]

-

Reduction of Extracellular Matrix (ECM) Deposition: this compound treatment leads to a decrease in the expression and deposition of key ECM components, including α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[2][3]

Preclinical Evidence

In vitro and in vivo preclinical studies have provided a foundational understanding of this compound's anti-fibrotic potential.

In Vitro Studies in Hepatic Stellate Cells

Studies utilizing hepatic stellate cell lines, such as HSC-T6 and LX-2, have demonstrated the direct effects of this compound on these critical profibrotic cells.

Table 1: In Vitro Effects of this compound on Hepatic Stellate Cells

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Proliferation | HSC-T6, LX-2 | This compound | Dose-dependent decrease | [2] |

| Apoptosis | HSC-T6, LX-2 | This compound | Increased Annexin V and TUNEL-positive cells | [2] |

| Protein Expression | HSC-T6, LX-2 | This compound | Decreased p-p38 and p-JNK | [2] |

| Protein Expression | HSC-T6, LX-2 | This compound | Decreased α-SMA, Fibronectin, Collagen Type I | [2] |

In Vivo Studies in Animal Models of Liver Fibrosis

The efficacy of this compound has been evaluated in a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis.

Table 2: In Vivo Effects of this compound in a Rat Model of Liver Fibrosis

| Parameter | Animal Model | Treatment | Result | Reference |

| Liver Fibrosis | DMN-induced rats | This compound (50 mg/kg) | Significant alleviation of fibrosis | [1][2] |

| Collagen Deposition | DMN-induced rats | This compound | Reduced collagen deposition | [1][2] |

| Protein Expression | DMN-induced rats | This compound | Reduced α-SMA, Fibronectin, Collagen Type I | [1][2] |

| Body and Liver Weight | DMN-induced rats | This compound (50 mg/kg) | Decreased the loss of body and liver weight by 20-30% | [1] |

Clinical Trials in Nonalcoholic Steatohepatitis (NASH)

This compound has been investigated in clinical trials for the treatment of liver fibrosis in patients with NASH.

Phase 2 Clinical Trial

A Phase 2, open-label trial evaluated the efficacy and safety of this compound in patients with NASH and stage 2 or 3 liver fibrosis.[4]

Table 3: Key Efficacy Endpoints from the Phase 2 Trial of this compound in NASH (24 Weeks)

| Endpoint | This compound 18 mg (n=30) | This compound 6 mg (n=27) | Simtuzumab Alone (n=10) | Reference |

| ≥1-Stage Fibrosis Improvement | 43% (95% CI, 26-63) | 30% (95% CI, 14-50) | 20% (95% CI, 3-56) | [4] |

| Progression to Cirrhosis | 3% (95% CI, 0-17) | 7% (95% CI, 1-24) | 20% (95% CI, 3-56) | [4] |

Improvement in fibrosis was associated with reductions in liver stiffness as measured by magnetic resonance elastography (MRE) and improvements in serum biomarkers of apoptosis and necrosis.[4]

Phase 3 Clinical Trials

The subsequent Phase 3 STELLAR-3 (bridging fibrosis, F3) and STELLAR-4 (compensated cirrhosis, F4) trials did not meet their primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment.[5][6] In the STELLAR-4 trial, 14.4% of patients treated with this compound 18 mg and 12.5% of patients treated with this compound 6 mg achieved the primary endpoint, compared to 12.8% of patients in the placebo group.[5]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Lines: HSC-T6 and LX-2 cells.

-

Seeding: Cells are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with varying concentrations of this compound.

-

Incubation: Cells are incubated for 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan product is dissolved in dimethyl sulfoxide (DMSO).

-

Measurement: Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vitro Apoptosis Assay (Annexin V Staining)

-

Cell Lines: HSC-T6 and LX-2 cells.

-

Treatment: Cells are treated with this compound for 48 hours.

-

Staining: Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model

-

Animals: Male Sprague-Dawley rats.

-

Induction of Fibrosis: DMN is administered intraperitoneally (10 mg/kg) three times a week for three weeks to induce liver fibrosis.

-

Treatment: this compound (e.g., 50 mg/kg) is administered orally.

-

Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Picro-Sirius Red to assess liver architecture and collagen deposition, respectively.

-

Protein Expression Analysis: Liver tissue lysates are used for Western blotting to determine the expression levels of key proteins such as α-SMA, collagen type I, p-ASK1, p-p38, and p-JNK.

Western Blotting

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: this compound inhibits ASK1, blocking downstream signaling to reduce liver fibrosis.

Caption: Workflow for preclinical evaluation of this compound in liver fibrosis.

References

- 1. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]

- 5. inha.elsevierpure.com [inha.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Selonsertib: A Technical Analysis of a Selective ASK1 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Apoptosis signal-regulating kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a significant therapeutic target in a variety of diseases characterized by inflammation, apoptosis, and fibrosis. Selonsertib (GS-4997), a first-in-class, selective, small-molecule inhibitor of ASK1, was developed to mitigate these pathological processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the underlying ASK1 signaling pathway, and a thorough review of its preclinical and clinical development. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to elucidate complex pathways and workflows, offering a critical resource for professionals in the field.

The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Disease

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that plays a central role in cellular responses to a range of stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum stress, and pro-inflammatory cytokines like TNF-α.[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through binding with the reduced form of thioredoxin (Trx).[2] Upon exposure to pathological stress, Trx dissociates, leading to ASK1 activation.

Activated ASK1 triggers downstream signaling cascades, primarily through the phosphorylation and activation of mitogen-activated protein kinase kinases (MKKs), specifically MKK4/7 and MKK3/6.[2] These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 MAPKs, respectively.[2][3] The sustained activation of these pathways is implicated in the pathophysiology of numerous diseases by promoting inflammation, apoptosis, and fibrosis.[2][4][5] This central role makes ASK1 a compelling target for therapeutic intervention, as its inhibition could potentially disrupt these disease processes upstream.[1]

This compound: Mechanism of Action

This compound (GS-4997) is a potent, selective, and orally bioavailable small-molecule inhibitor of ASK1.[4][6] Its primary mechanism of action is the competitive binding at the ATP-binding site within the catalytic kinase domain of ASK1.[1][4] This ATP-competitive inhibition prevents the autophosphorylation and subsequent activation of ASK1, thereby blocking the downstream phosphorylation of MKKs, JNK, and p38 MAPK.[4] By halting the propagation of this stress-activated signaling cascade, this compound effectively down-regulates the expression of genes involved in inflammation and fibrosis and suppresses excessive apoptosis.[7][4]

Preclinical Evidence

The therapeutic potential of this compound was first established in various preclinical models of inflammation and fibrosis.

In Vitro Studies: In studies using hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, this compound demonstrated significant anti-fibrotic effects. It strongly suppressed the proliferation of HSCs and induced their apoptosis.[7][8] Furthermore, this compound treatment led to a reduction in the expression of key extracellular matrix components and profibrotic factors, including α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[7][8] These effects were directly linked to the inhibition of the ASK1/MAPK pathway, as evidenced by decreased phosphorylation of p38 and JNK in the treated cells.[7][8]

In Vivo Studies: In a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis, treatment with this compound significantly alleviated the fibrotic burden.[7] The therapeutic effect was characterized by reduced collagen deposition and decreased expression of α-SMA, fibronectin, and collagen type I in the liver tissue.[7] Similarly, in a bleomycin-induced mouse model of pulmonary fibrosis, both genetic deletion of ASK1 and pharmacological inhibition with this compound attenuated the development of fibrosis.[9] this compound treatment reduced the activation of ASK1, p38, and ERK1/2, leading to improved histological parameters.[9]

| Preclinical Study Type | Model | Key Findings | Reference |

| In Vitro | Hepatic Stellate Cells (HSC-T6, LX-2) | Suppressed HSC growth and proliferation; Induced HSC apoptosis; Reduced expression of α-SMA, fibronectin, collagen type I; Inhibited p-p38 and p-JNK. | [7][8] |

| In Vivo | Dimethylnitrosamine (DMN)-induced liver fibrosis (Rats) | Significantly alleviated liver fibrosis; Reduced collagen deposition and expression of α-SMA, fibronectin, collagen I. | [7][8] |

| In Vivo | Bleomycin-induced pulmonary fibrosis (Mice) | Reduced fibrosis development with improved histological and functional parameters; Reduced activation of ASK1, p38, and ERK1/2. | [9] |

| In Vivo | Diabetic Kidney Disease (db/db eNOS-/- mice) | An ASK1 inhibitor (GS-444217) improved GFR decline and albuminuria, and reduced inflammation and fibrosis. | [2][10] |

Clinical Development of this compound

Pharmacokinetics and Pharmacodynamics

A Phase I first-in-human study was conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound.[11][12]

Pharmacokinetics: this compound was rapidly absorbed and exhibited a dose-proportional pharmacokinetic profile for both the parent drug and its inactive metabolite.[11][12] The drug's profile was deemed suitable for once-daily oral dosing, and its absorption was not affected by food. Renal excretion was identified as a minor elimination pathway.[11]

Pharmacodynamics: An ex vivo pharmacodynamic assessment in human whole blood determined the half-maximal effective concentration (EC50) of this compound to be 56 ng/mL.[11][12] This indicated that pharmacologically relevant drug exposures were achieved within the dose ranges evaluated in clinical trials.[11]

| PK/PD Parameter | Value / Observation | Reference |

| Dosing | Orally, once-daily | [11] |

| Absorption | Rapid, dose-proportional PK | [11][12] |

| Food Effect | No significant food effect on PK | [11][12] |

| Elimination | Renal excretion is a minor pathway | [11] |

| EC50 (in human whole blood) | 56 ng/mL | [11][12] |

Clinical Efficacy in Nonalcoholic Steatohepatitis (NASH)

This compound's clinical development primarily focused on its potential as a treatment for nonalcoholic steatohepatitis (NASH), a severe form of fatty liver disease that can progress to fibrosis and cirrhosis.

Phase 2 Trial: A multicenter, open-label Phase 2 trial evaluated this compound in 72 patients with NASH and stage F2-F3 (moderate to advanced) liver fibrosis.[13][14] After 24 weeks of treatment, a notable proportion of patients treated with this compound showed an improvement in fibrosis.[13] These promising results, particularly the anti-fibrotic activity, provided the rationale for advancing this compound into larger Phase 3 studies.[15][16]

| Phase 2 Efficacy Endpoint (24 Weeks) | This compound 18 mg | This compound 6 mg | Control (Simtuzumab alone) | Reference |

| Patients with ≥1-stage fibrosis improvement | 43% (13/30) | 30% (8/27) | 20% (2/10) | [13][14] |

| Patients with progression to cirrhosis (F4) | 3% (1/30) | 7% (2/27) | 20% (2/10) | [14] |

Phase 3 STELLAR Trials: Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 and STELLAR-4, were conducted to confirm the efficacy of this compound.[17]

-

STELLAR-3 enrolled patients with NASH and bridging fibrosis (F3).[17][18]

-

STELLAR-4 enrolled patients with NASH and compensated cirrhosis (F4).[17][19]

The primary endpoint for both trials was the proportion of patients achieving at least a 1-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment.[10][17]

Unfortunately, neither trial met its primary endpoint.[17][20] In both studies, this compound monotherapy did not demonstrate a statistically significant anti-fibrotic effect compared to placebo.[10][17][19] Despite the lack of clinical efficacy, a pharmacodynamic effect was observed, with dose-dependent reductions in hepatic phospho-p38 expression, confirming target engagement in the liver.[10][17] The rates of adverse events were similar across the this compound and placebo groups.[17]

| Phase 3 Primary Endpoint Results (at 48 Weeks) | This compound 18 mg | This compound 6 mg | Placebo | Reference |

| STELLAR-3 (F3 Fibrosis) | 10% (31/322) (p=0.49 vs placebo) | 12% (39/321) (p=0.93 vs placebo) | 13% (21/159) | [10][17][20] |

| STELLAR-4 (F4 Cirrhosis) | 14.4% (51/354) (p=0.56 vs placebo) | 13% (45/351) (p=0.93 vs placebo) | 12.8% (22/172) | [10][17][19][20] |

Key Experimental Protocols

Protocol: In Vitro ASK1 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound against the ASK1 enzyme, often using a luminescence-based assay that measures ADP production.

-

Reagents & Buffers: Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), purified recombinant ASK1 enzyme, a suitable substrate (e.g., recombinant GST-MKK4 or a generic peptide), and ATP.[21][22]

-

Compound Preparation: Serially dilute the test inhibitor (this compound) in DMSO to create a range of concentrations for IC50 determination.

-

Kinase Reaction: In a multi-well plate (e.g., 384-well), add the inhibitor solution, followed by the ASK1 enzyme. Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.

-

ADP Detection (e.g., ADP-Glo™ Assay):

-

Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]

-

Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate for 30 minutes.[21]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ASK1 kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Assessment of Liver Fibrosis in Clinical Trials

The assessment of liver fibrosis in the this compound NASH trials involved both the gold standard liver biopsy and non-invasive tests (NITs).

-

Liver Biopsy (Gold Standard):

-

Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample.

-

Histological Staging: The tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome to visualize collagen). A pathologist, blinded to the treatment allocation, evaluates the sample according to the NASH Clinical Research Network (CRN) fibrosis staging system.[17][23]

-

Stage F0: No fibrosis.

-

Stage F1: Perisinusoidal or periportal fibrosis.

-

Stage F2: Perisinusoidal and periportal/portal fibrosis.

-

Stage F3: Bridging fibrosis.

-

Stage F4: Cirrhosis.

-

-

Endpoint Assessment: Paired biopsies are taken at baseline and at the end of treatment (e.g., week 48) to assess changes in fibrosis stage.[17]

-

-

Non-Invasive Tests (NITs):

-

Magnetic Resonance Elastography (MRE): This MRI-based technique measures the stiffness of the liver tissue.[16][23] A driver is placed on the patient's abdomen to generate shear waves through the liver. The speed of these waves is measured by the MRI scanner and used to calculate a quantitative stiffness value (in kPa), which correlates with the degree of fibrosis.[23]

-

MRI-Proton Density Fat Fraction (MRI-PDFF): This imaging technique quantifies the amount of fat (steatosis) in the liver. It provides a percentage value of the fat fraction, which is used to assess the severity of steatosis, a key component of NASH.[16]

-

Serum Biomarkers: Blood tests measuring markers of liver injury and fibrosis (e.g., APRI, FIB-4 index, ELF test) are also used to monitor disease activity.[24]

-

Conclusion and Future Directions

This compound is a well-characterized, selective inhibitor of ASK1 that effectively engages its target in humans. While it demonstrated promising anti-fibrotic activity in a range of preclinical models and early-phase clinical trials, it ultimately failed to meet its primary efficacy endpoints as a monotherapy in two large Phase 3 studies for patients with advanced fibrosis due to NASH.[17]

The discrepancy between the promising preclinical data and the disappointing Phase 3 results underscores the complexity of NASH pathophysiology and the challenges of translating findings from animal models to human disease.[15] The failure of this compound monotherapy may suggest that targeting a single downstream pathway in advanced fibrosis is insufficient to reverse the disease process.[10] Future strategies in NASH and other fibrotic diseases may require combination therapies that target multiple pathways simultaneously, potentially including ASK1 inhibition alongside agents that address metabolic dysregulation or other profibrotic mechanisms. The data from the this compound clinical program, though negative, provide valuable insights into the natural history of advanced NASH and will continue to inform the design of future trials in the field.[17]

References

- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, Safety, and Tolerability of this compound, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biopharmadive.com [biopharmadive.com]

- 19. Gilead Announces Topline Data From Phase 3 STELLAR 4 Study of this compound in Compensated Cirrhosis F4 Due to Nonalcoholic Steatohepatitis NASH [gilead.com]

- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 21. promega.es [promega.es]

- 22. researchgate.net [researchgate.net]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 24. Noninvasive Methods for Assessing Liver Fibrosis and Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The ASK1 Signaling Axis: A Technical Guide to the Downstream Molecular Targets of Selonsertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (formerly GS-4997) is a first-in-class, orally bioavailable, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator within the mitogen-activated protein kinase (MAPK) pathway.[3][4] This kinase is activated by a variety of cellular stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[3][4][5] Upon activation, ASK1 triggers a downstream signaling cascade that plays a pivotal role in mediating cellular responses such as inflammation, apoptosis, and fibrosis.[2][6][7] Due to its central role in these pathological processes, ASK1 emerged as a promising therapeutic target for a range of conditions, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and cardiovascular diseases.[3][4]

This technical guide provides an in-depth overview of the molecular targets of this compound downstream of ASK1, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.

The ASK1 Signaling Pathway

Under homeostatic conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[4][5] In the presence of oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to ASK1's autophosphorylation and subsequent activation.[5] Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MKKs), specifically MKK3/6 and MKK4/7.[3][5][8]

-

MKK3/MKK6 Axis: These kinases, once activated by ASK1, go on to phosphorylate and activate p38 MAPK.

-

MKK4/MKK7 Axis: These kinases are responsible for the phosphorylation and activation of c-Jun N-terminal Kinase (JNK).[3][8]

The activation of the p38 and JNK pathways culminates in the transcription of genes involved in inflammation, apoptosis, and the production of extracellular matrix (ECM) proteins, which are hallmarks of fibrosis.[1][2][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASK1 - Wikipedia [en.wikipedia.org]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

The Rise and Fall of Selonsertib (GS-4997): A Technical Deep Dive into an ASK1 Inhibitor for NASH

Foster City, CA - Selonsertib (GS-4997), a once-promising oral, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), represents a pivotal case study in the complex landscape of drug development for nonalcoholic steatohepatitis (NASH). Developed by Gilead Sciences, this compound's journey from a strong preclinical rationale to disappointing Phase 3 outcomes offers critical insights for researchers and drug developers in the field of liver disease. This technical guide provides an in-depth analysis of its discovery, mechanism of action, and clinical development, complete with detailed experimental methodologies and visual representations of key pathways and processes.

Discovery and Rationale: Targeting a Key Node in Cellular Stress

The scientific rationale for developing this compound was rooted in the central role of ASK1 in mediating cellular stress pathways that drive the progression of NASH. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by various pathological stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] In the context of NASH, a disease characterized by fat accumulation, inflammation, and subsequent liver fibrosis, the activation of ASK1 is a key event.[4][5]

Once activated, ASK1 triggers downstream signaling cascades, primarily through the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2][3] This signaling cascade promotes a triad of pathological processes highly relevant to NASH:

-

Inflammation: Activation of JNK and p38 pathways leads to the production of pro-inflammatory cytokines.[1][2]

-

Apoptosis: The ASK1 pathway is a key regulator of programmed cell death, and its overactivation contributes to the hepatocyte ballooning and death seen in NASH.[1][6]

-

Fibrosis: In response to chronic liver injury, hepatic stellate cells (HSCs) are activated, leading to the excessive deposition of extracellular matrix proteins and the formation of fibrous scars. The ASK1 pathway is implicated in this fibrogenic process.[1][3]

By selectively inhibiting ASK1, this compound was designed to simultaneously tackle these three core components of NASH progression.

Mechanism of Action

This compound is a small molecule inhibitor that acts in an ATP-competitive manner, binding to the catalytic kinase domain of ASK1.[1][2] This binding prevents the phosphorylation and subsequent activation of ASK1, thereby blocking the downstream phosphorylation of JNK and p38.[1][2] The intended therapeutic effects were the downregulation of genes involved in fibrosis, suppression of excessive apoptosis, and a reduction in the production of inflammatory cytokines.[1][2] Preclinical studies demonstrated that this compound could indeed reduce hepatic phospho-p38 expression, a marker of ASK1 pathway activation.[4]

Preclinical and Clinical Development

Preclinical Promise

In various preclinical models of liver disease, this compound demonstrated significant anti-inflammatory and anti-fibrotic activity.[3][6] Studies in murine models of NASH showed that pharmacological inhibition of ASK1 with this compound led to improvements in metabolic parameters, as well as reductions in hepatic steatosis, inflammation, and fibrosis.[6] These encouraging preclinical results provided a strong foundation for advancing this compound into clinical trials for patients with NASH.

Phase 2 Clinical Trials: A Glimmer of Hope

An open-label Phase 2 trial involving 72 patients with NASH and stage 2-3 liver fibrosis initially generated considerable optimism.[6][7][8] After 24 weeks of treatment, a notable proportion of patients receiving this compound showed an improvement in liver fibrosis.[6][8][9] Due to the lack of efficacy observed with a concurrently studied agent (simtuzumab), the this compound arms were pooled for analysis.[6][8]

| Endpoint (Week 24) | This compound 18 mg | This compound 6 mg | Simtuzumab Alone |

| Fibrosis Improvement (≥1 Stage) | 43% (13/30) | 30% (8/27) | 20% (2/10) |

| Progression to Cirrhosis | 3% (1/30) | 7% (2/27) | 20% (2/10) |

| Data sourced from a Phase 2, open-label trial in patients with NASH and F2-F3 fibrosis.[6][9] |

These findings suggested that this compound could potentially reverse liver fibrosis in NASH patients and led to the initiation of two large-scale Phase 3 trials.[5][6]

Phase 3 STELLAR Trials: A Disappointing Turn

The STELLAR program consisted of two randomized, double-blind, placebo-controlled Phase 3 trials: STELLAR-3 in patients with bridging fibrosis (F3) and STELLAR-4 in patients with compensated cirrhosis (F4) due to NASH.[4] The primary endpoint for both studies was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[4][10][11]

Unfortunately, neither trial met its primary endpoint. This compound monotherapy did not demonstrate a significant antifibrotic effect compared to placebo in patients with advanced fibrosis due to NASH.[4][10][11][12]

| Trial | Treatment Group | N | Fibrosis Improvement ≥1 Stage (without worsening NASH) | p-value vs. Placebo |

| STELLAR-3 (F3 Fibrosis) | This compound 18 mg | 322 | 9.3% | 0.42 |

| This compound 6 mg | 321 | 12.1% | 0.93 | |

| Placebo | 159 | 13.2% | - | |

| STELLAR-4 (F4 Cirrhosis) | This compound 18 mg | 354 | 14.4% | 0.56 |

| This compound 6 mg | 351 | 12.5% | 1.00 | |

| Placebo | 172 | 12.8% | - | |

| Data from the Phase 3 STELLAR-3 and STELLAR-4 trials at week 48.[4][10][11][12] |

Despite the lack of efficacy, this compound was generally well-tolerated, with safety results consistent with prior studies.[10][11] The failure of these pivotal trials led to the discontinuation of this compound's development for NASH.

Experimental Protocols

Detailed experimental protocols from the proprietary development of this compound are not publicly available. However, based on published research, a representative protocol for evaluating an ASK1 inhibitor in an in vitro setting is outlined below.

In Vitro ASK1 Inhibition Assay (Immune Complex-Coupled Kinase Assay)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting ASK1 kinase activity.

Materials:

-

Human cell line expressing tagged ASK1 (e.g., HA-tagged ASK1).

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors).

-

Antibody against the tag (e.g., anti-HA antibody).

-

Protein A/G agarose beads.

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).

-

Recombinant, inactive downstream substrate (e.g., GST-MKK4 or myelin basic protein).

-

[γ-³²P]ATP (radiolabeled ATP).

-

Test compound (this compound) at various concentrations.

-

SDS-PAGE gels and autoradiography equipment.

Methodology:

-

Cell Culture and Lysis: Culture cells to a suitable confluency and then lyse them on ice using lysis buffer to extract cellular proteins, including the tagged ASK1.

-

Immunoprecipitation: Incubate the cell lysate with an anti-HA antibody to specifically bind to the HA-tagged ASK1. Add Protein A/G agarose beads to the mixture to capture the antibody-ASK1 complex, forming an immune complex.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer. Aliquot the bead suspension into separate reaction tubes. Add the test compound (this compound) at a range of concentrations to the tubes.

-

Initiation of Reaction: To start the kinase reaction, add the inactive substrate (e.g., GST-MKK4) and [γ-³²P]ATP to each tube. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Quantification: Quantify the band intensity corresponding to the phosphorylated substrate. The reduction in intensity in the presence of the test compound compared to the vehicle control indicates the level of ASK1 inhibition.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Clinical Trial Design Visualization

The design of the Phase 3 STELLAR trials was crucial for assessing the clinical efficacy of this compound.

Conclusion and Future Directions

The development of this compound underscores the challenges inherent in translating promising preclinical findings and early-phase clinical data into late-stage success, particularly for a complex and heterogeneous disease like NASH. While the inhibition of ASK1 was a scientifically sound strategy, the lack of efficacy of this compound monotherapy in patients with advanced fibrosis suggests that targeting a single pathway may be insufficient to reverse established, significant scarring.

The extensive data collected from the STELLAR trials, including a wide array of biomarkers, will continue to inform the scientific community's understanding of NASH pathogenesis.[10] The prevailing view in the field is that effective therapy for NASH will likely require a combination approach, targeting multiple pathways involved in the disease, such as metabolic dysregulation, inflammation, and fibrosis, simultaneously.[12] The story of this compound, therefore, serves not as a complete failure, but as a crucial learning experience that continues to shape the ongoing quest for an effective treatment for NASH.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 6. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gilead Announces Top-Line Phase 2 Results for GS-4997 (this compound) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]

- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. gilead.com [gilead.com]

- 11. gilead.com [gilead.com]

- 12. Gilead’s this compound fails in second Phase III trial for NASH [clinicaltrialsarena.com]

Selonsertib's potential applications in diabetic kidney disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease, highlighting the urgent need for novel therapeutic strategies beyond glycemic and blood pressure control. Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has emerged as a potential candidate for mitigating the progression of DKD. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in DKD, with a focus on its mechanism of action, experimental validation, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of diabetic nephropathy.

The ASK1 Signaling Pathway in Diabetic Kidney Disease

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. In the context of diabetic kidney disease, hyperglycemia and associated metabolic derangements lead to an increase in reactive oxygen species (ROS) and inflammatory cytokines. These stimuli activate ASK1, which in turn phosphorylates and activates downstream kinases, primarily p38 MAPK and JNK. This cascade ultimately promotes inflammation, fibrosis, and apoptosis of renal cells, including podocytes and tubular epithelial cells, driving the progression of DKD. This compound, by selectively inhibiting ASK1, aims to interrupt this pathological signaling cascade.

Preclinical Evidence: ASK1 Inhibition in a Mouse Model of DKD

Preclinical studies utilizing GS-444217, a selective ASK1 inhibitor, have provided foundational evidence for the therapeutic potential of this pathway in DKD. These studies were conducted in a hypertensive endothelial nitric oxide synthase (Nos3)-deficient mouse model of streptozotocin (STZ)-induced diabetes, which recapitulates key features of human diabetic nephropathy.

Experimental Protocol: Preclinical Mouse Model

-

Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice were used. These mice exhibit hypertension, a common comorbidity in DKD.

-

Induction of Diabetes: Diabetes was induced by five consecutive daily low-dose intraperitoneal injections of streptozotocin (STZ). Blood glucose levels were monitored to confirm the diabetic phenotype.

-

Intervention: The ASK1 inhibitor, GS-444217, was administered in the chow either as an early intervention (2-8 weeks after STZ) or a late intervention (8-15 weeks after STZ).

-

Outcome Measures:

-

Renal Function: Assessed by measuring serum cystatin-C levels.

-

Glomerulosclerosis: Kidney sections were stained with Periodic acid-Schiff (PAS) and the degree of glomerulosclerosis was semi-quantitatively scored on a scale of 0-4.

-

Renal Inflammation: Assessed by immunohistochemical staining for macrophage infiltration (e.g., using F4/80 antibody).

-

Renal Fibrosis: Evaluated by staining for collagen deposition.

-

MAPK Signaling: Activation of the downstream p38 MAPK pathway was measured by assessing the levels of phosphorylated p38.

-

Preclinical Findings

The administration of the ASK1 inhibitor GS-444217 demonstrated significant therapeutic efficacy in the diabetic Nos3-deficient mouse model. Both early and late interventions with the ASK1 inhibitor led to a reduction in glomerulosclerosis and renal inflammation. Importantly, late intervention, mimicking a more clinically relevant scenario of treating established disease, improved renal function and halted the progression of glomerulosclerosis and tubular injury. These beneficial effects were observed despite having no impact on blood pressure or albuminuria, suggesting a direct effect on the pathological mechanisms within the kidney.

| Parameter | Early Intervention with GS-444217 | Late Intervention with GS-444217 | Reference |

| Glomerulosclerosis | Significantly inhibited | Halted progression | |

| Renal Dysfunction | Reduced | Improved | |

| Renal Inflammation | Not specified | Reduced | |

| Tubular Injury | Not specified | Halted progression | |

| Albuminuria | No effect on development | No effect on established albuminuria | |

| Hypertension | No effect | No effect | |

| p38 MAPK Activation | Abrogated | Abrogated |

Clinical Development of this compound in Diabetic Kidney Disease

The promising preclinical data led to the clinical development of this compound for the treatment of DKD in patients with type 2 diabetes. Two key Phase 2 clinical trials have evaluated the safety and efficacy of this compound in this patient population.

Phase 2 Clinical Trial (NCT02177786)

This randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of this compound in adults with type 2 diabetes and moderate-to-advanced DKD.

-

Patient Population: 333 adults with type 2 diabetes and treatment-refractory moderate-to-advanced DKD.

-

Trial Design: Patients were randomized in a 1:1:1:1 ratio to receive oral daily doses of this compound (2 mg, 6 mg, or 18 mg) or placebo for 48 weeks.

-

Primary Outcome: The primary endpoint was the change from baseline in estimated glomerular filtration rate (eGFR) at 48 weeks.

-

eGFR Measurement: eGFR was calculated from serum creatinine levels. The study design did not initially account for an acute effect of this compound on creatinine secretion.

The trial did not meet its primary endpoint, as there was no significant difference in the mean change in eGFR from baseline to week 48 between the this compound and placebo groups. However, a key confounding factor was an acute, dose-dependent decrease in eGFR observed in the this compound-treated groups, which was attributed to the inhibition of tubular creatinine secretion rather than a true decline in renal function.

A post-hoc analysis using a piecewise linear regression model was conducted to dissect the acute and chronic effects on eGFR. This analysis revealed:

-

An initial, more pronounced eGFR decline from week 0 to 4, reflecting the effect on creatinine secretion.

-

An attenuated rate of eGFR decline between week 4 and 48 in the higher-dose this compound groups, suggesting a potential therapeutic effect on the progression of DKD.

In a further post-hoc analysis excluding data from two sites with compliance issues, the 18 mg this compound group showed a 71% reduction in the rate of eGFR decline between weeks 4 and 48 compared to placebo. This compound did not have a significant effect on the urine albumin-to-creatinine ratio (UACR).

| This compound Dose | Change in eGFR at 48 weeks (Primary Endpoint) | Annualized Rate of eGFR Decline (weeks 4-48, Post-Hoc) | 95% Confidence Interval | Nominal p-value | Reference |

| Placebo | - | -4.38 ml/min/1.73 m² | - | - | |

| 2 mg | Not significantly different from placebo | - | - | >0.4 | |

| 6 mg | Not significantly different from placebo | - | - | >0.4 | |

| 18 mg | Not significantly different from placebo | -1.27 ml/min/1.73 m² | 0.10 to 6.13 | 0.043 |

Phase 2b MOSAIC Clinical Trial (NCT04026165)

To further investigate the potential of this compound and to account for its effect on creatinine secretion, the MOSAIC (Multi-center Study Evaluating the Efficacy and Safety of this compound in Subjects With Moderate-to-Advanced Diabetic Kidney Disease) trial was initiated.

-

Patient Population: 310 adults with type 2 diabetes, an eGFR of 20 to <60 ml/min/1.73 m², and a UACR of 150 to 5000 mg/g, on a maximum tolerated dose of an ACE inhibitor or ARB.

-

Trial Design: This was a randomized, double-blind, placebo-controlled, active run-in trial. All participants initially received this compound 18 mg daily for a 4-week run-in period to establish a treatment-specific baseline eGFR (eGFRcr). Following the run-in, patients were randomized 1:1 to continue this compound 18 mg or switch to a matching placebo.

-

Primary Outcome: The primary efficacy outcome was the difference in the slope of eGFRcr change from the treatment-specific baseline to week 84.

The MOSAIC trial demonstrated that this compound attenuated the decline in eGFRcr over a period of up to 84 weeks. However, this potential benefit was accompanied by a numerically higher number of patients experiencing kidney-related clinical events and a higher rate of investigator-reported acute kidney injury (AKI) in the this compound group compared to placebo.

| Outcome | This compound 18 mg | Placebo | Difference (95% CI) | p-value | Reference |

| Mean eGFRcr Slope at Week 84 (ml/min/1.73 m²/year) | - | - | 1.20 (-0.41 to 2.81) | 0.14 | |

| Kidney Clinical Events | 17% (26/154) | 12% (19/156) | 4.7% (-6.3% to 15.9%) | - | |

| Investigator-Reported Acute Kidney Injury (events/100 patient-years) | 11.0 | 5.9 | - | - |

Conclusions and Future Directions

This compound, through its targeted inhibition of the ASK1 pathway, represents a novel therapeutic approach for diabetic kidney disease. Preclinical studies have demonstrated its potential to reduce renal inflammation and fibrosis, key drivers of disease progression. Clinical development has been more complex. While Phase 2 trials did not consistently meet their primary endpoints, they have provided valuable insights. The initial trial was confounded by an off-target effect on creatinine secretion, and post-hoc analyses suggested a potential benefit in slowing eGFR decline. The subsequent MOSAIC trial, designed to account for this, showed an attenuation of eGFR decline but also raised safety concerns regarding an increased risk of kidney-related adverse events.

Future research should focus on elucidating the mechanisms underlying the observed increase in acute kidney injury with this compound treatment. Identifying patient subpopulations that are most likely to benefit from ASK1 inhibition and have a lower risk of adverse events will be crucial for the continued development of this therapeutic strategy. Further investigation into the plasma proteome signatures associated with this compound response may aid in patient stratification. The journey of this compound underscores the challenges of translating promising preclinical findings into clinically effective and safe therapies for the complex and heterogeneous condition of diabetic kidney disease.

Selonsertib's Mitigation of Mitochondrial Dysfunction in Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), has been investigated for its therapeutic potential in various inflammatory and fibrotic diseases. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, activated by cellular stresses such as reactive oxygen species (ROS), leading to inflammation and apoptosis.[1] In macrophages, critical mediators of the immune response, mitochondrial dysfunction is a central feature of pathological inflammatory activation. This guide explores the molecular mechanisms by which this compound impacts mitochondrial health in macrophages, focusing on the ASK1-JNK-DRP1 signaling axis.

Core Mechanism of Action

This compound exerts its protective effects on macrophage mitochondria primarily by inhibiting ASK1. In inflammatory states, such as those induced by lipopolysaccharide (LPS), ASK1 is activated, leading to the downstream phosphorylation of c-Jun N-terminal kinase (JNK).[2][3][4] Activated JNK then promotes the activation and mitochondrial translocation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[2][5] Excessive DRP1-mediated fission leads to mitochondrial fragmentation, impaired mitochondrial membrane potential, and increased opening of the mitochondrial permeability transition pore, culminating in mitochondrial dysfunction and the release of pro-inflammatory cytokines.[2][5] this compound, by blocking the initial activation of ASK1, effectively halts this entire downstream cascade, thereby preserving mitochondrial integrity and function in macrophages.[2][5]

Signaling Pathway Underpinning this compound's Action

The signaling pathway elucidated in preclinical models demonstrates a clear cascade from inflammatory stimulus to mitochondrial dysfunction, and the specific point of intervention for this compound.

References

- 1. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inha.elsevierpure.com [inha.elsevierpure.com]

- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 5. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1-JNK-DRP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Selonsertib in Animal Models of Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in various animal models of liver injury. The data presented herein is collated from key studies investigating its therapeutic potential for conditions such as liver fibrosis and acute liver failure. This document details the experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying molecular pathways and experimental designs.

Core Mechanism of Action: ASK1 Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] It is activated by various pathological stimuli, including oxidative stress and inflammatory cytokines like TNF-α.[1][4] Once activated, ASK1 phosphorylates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK).[1][5][6] This signaling cascade is a critical driver of inflammation, apoptosis, and fibrosis.[4][7] this compound is a small molecule inhibitor that selectively targets ASK1, thereby blocking these downstream pathological processes.[1][7] Its efficacy has been demonstrated in preclinical models of nonalcoholic steatohepatitis (NASH), where ASK1 inhibition reduces hepatic steatosis, inflammation, and fibrosis.[5][8]

Figure 1: this compound's inhibition of the ASK1 signaling cascade.

Experimental Protocols and Animal Models

This compound's efficacy has been evaluated in several well-established rodent models of liver injury. The primary models cited in the literature are the Dimethylnitrosamine (DMN)-induced liver fibrosis model in rats and the Lipopolysaccharide/D-galactosamine (LPS/GalN)-induced acute liver failure (ALF) model in mice.

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis

This model is used to replicate chronic liver injury leading to fibrosis. DMN is a potent hepatotoxin that induces fibrosis characterized by extensive collagen deposition and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][9]

-

Animal Species: Sprague-Dawley rats.[1]

-

Induction Protocol: Rats are injected intraperitoneally (i.p.) with DMN (10 mg/kg) three times a week for three consecutive weeks. Control groups receive PBS injections.[1]

-

This compound Administration: this compound is administered orally (p.o.) via gavage at doses of 10 or 50 mg/kg, suspended in 0.5% methylcellulose.[1] Treatment is typically given five times during the induction period.[1]

-

Key Analyses:

-

Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red for collagen deposition.[1][10]

-

Biochemical Markers: Serum levels of inflammatory cytokines such as IFN-γ and TNF-α are measured.[1][9]

-

Protein Expression: Western blot analysis is used to quantify the expression of profibrotic markers (α-SMA, fibronectin, collagen type I) and phosphorylated pathway proteins (p-p38, p-JNK).[1]

-

LPS/D-galactosamine (LPS/GalN)-Induced Acute Liver Failure

This model simulates acute, inflammation-driven liver failure. The combination of LPS and GalN induces a massive inflammatory response and widespread hepatocyte apoptosis, leading to fulminant hepatic necrosis.[5]

-

Animal Species: C57BL/6 mice.[5]

-

Induction Protocol: Mice are injected i.p. with LPS (10 µg/kg) and D-GalN (400 mg/kg).[5]

-

This compound Administration: this compound is administered i.p. at doses of 15, 30, or 60 mg/kg.[5] For preventative studies, it is given 30 minutes prior to LPS/GalN injection. For therapeutic window studies, it is administered at various time points (0.5, 1, 2, and 4 hours) after LPS/GalN injection.[5]

-

Key Analyses:

-

Liver Injury Markers: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin (TBiL) are quantified.[5]

-

Histopathology: H&E staining is performed to assess the extent of hepatic necrosis.[5]

-

Inflammatory Cytokines: Serum levels of TNF-α, IFN-γ, IL-12p70, IL-6, MCP-1, and IL-10 are measured.[5]

-

Pathway Analysis: Western blot is used to measure the phosphorylation of JNK and p38 in liver tissue.[5]

-

Figure 2: Generalized experimental workflow for in vivo studies.

Quantitative Data on In Vivo Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Efficacy of this compound in DMN-Induced Liver Fibrosis (Rat Model)

| Parameter | DMN Group (Vehicle) | This compound (50 mg/kg) Group | Outcome | Reference |

| Body Weight | Significant decrease vs. control | 20-30% less weight loss vs. DMN | Attenuated weight loss | [1] |

| Liver Weight | Significant decrease vs. control | Attenuated decrease vs. DMN | Attenuated weight loss | [1] |

| Fibrosis Score | Significantly elevated | Markedly reduced vs. DMN | Anti-fibrotic effect | [1][9] |

| Sirius Red Staining | Increased collagen, large fibrous septa | Markedly reduced collagen fiber bundles | Anti-fibrotic effect | [1][9] |

| Serum IFN-γ | Elevated | Significantly decreased vs. DMN | Anti-inflammatory effect | [1][9] |

| Serum TNF-α | Elevated | Significantly decreased vs. DMN | Anti-inflammatory effect | [1][9] |

| α-SMA Expression | Increased | Reduced | Inhibition of HSC activation | [1][2] |

| Collagen Type I Expression | Increased | Reduced | Reduced ECM deposition | [1][2] |

| p-p38 / p-JNK Expression | Increased | Decreased | MAPK pathway inhibition | [1] |

Table 2: Efficacy of this compound in LPS/GalN-Induced Acute Liver Failure (Mouse Model)

| Parameter | LPS/GalN Group (Vehicle) | This compound (15, 30, 60 mg/kg) Group | Outcome | Reference |

| Serum ALT | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |

| Serum AST | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |

| Serum TBiL | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |

| Hepatic Necrosis | Massive | Significantly less necrosis | Hepatoprotective | [5] |

| Serum TNF-α, IFN-γ, IL-6 | Significantly elevated | Significantly reduced | Anti-inflammatory effect | [5] |

| Serum IL-10 | Decreased | Enhanced levels | Anti-inflammatory effect | [5] |

| Hepatic p-JNK | Elevated | Suppressed | JNK pathway inhibition | [5] |

| Hepatic p-p38 | Elevated | Suppressed | p38 pathway inhibition | [5] |

| Therapeutic Window | N/A | Protective up to 1h post-insult | Limited therapeutic window | [5] |

Summary of Therapeutic Effects

Preclinical data consistently demonstrates that this compound confers significant therapeutic benefits in animal models of both chronic and acute liver injury. The underlying mechanism involves the direct inhibition of ASK1, which leads to a cascade of beneficial downstream effects.

In models of chronic fibrosis, this compound treatment significantly alleviates the fibrogenic response.[1][2][11] It reduces the deposition of extracellular matrix components like collagen by inhibiting the activation and proliferation of hepatic stellate cells.[1][3] This anti-fibrotic action is coupled with a potent anti-inflammatory effect, evidenced by the reduction of key pro-inflammatory cytokines.[1][9]

In acute liver failure models, this compound provides a strong hepatoprotective effect by mitigating massive necrosis and reducing the systemic inflammatory response.[5] Its ability to suppress the JNK and p38 pathways is central to preventing inflammation-driven hepatocyte death.[5] However, its efficacy in this acute setting is time-dependent, highlighting a critical window for therapeutic intervention.[5]

Figure 3: Logical flow from ASK1 inhibition to therapeutic outcomes.

Conclusion and Clinical Translation

The in vivo data from animal models strongly supports the role of ASK1 as a therapeutic target in liver disease and demonstrates the potent anti-fibrotic and anti-inflammatory efficacy of this compound.[1][5] In multiple rodent models, this compound effectively blocks the core pathological drivers of liver damage. However, it is important to note that the promising preclinical efficacy of this compound did not fully translate into clinical success in Phase 3 trials for NASH with advanced fibrosis (STELLAR-3 and STELLAR-4), which did not meet their primary endpoints.[12][13] This discrepancy underscores the complexity of human liver disease and the challenges of translating findings from animal models to clinical outcomes.[12] Future research may focus on combination therapies or identifying specific patient populations that may benefit from ASK1 inhibition.

References

- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inha.elsevierpure.com [inha.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates the Progression of Rat Osteoarthritis: An in vitro and in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wuxibiology.com [wuxibiology.com]

- 13. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Selonsertib for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (GS-4997) is a selective, ATP-competitive, small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to oxidative stress, inflammation, and apoptosis.[3][4][5] By inhibiting ASK1, this compound blocks the phosphorylation of downstream targets MKK3/6 and subsequently the activation of p38 and c-Jun N-terminal kinase (JNK), thereby mitigating inflammatory and fibrotic processes.[4][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cellular signaling, viability, and function.

Mechanism of Action

Under conditions of oxidative stress (e.g., presence of reactive oxygen species - ROS), the inhibitory protein thioredoxin (TRX) dissociates from ASK1, leading to ASK1 activation. Activated ASK1 then phosphorylates downstream kinases in the MAPK pathway, primarily MKK3/6 and MKK4/7, which in turn activate p38 and JNK. This signaling cascade ultimately leads to the transcription of genes involved in inflammation, fibrosis, and apoptosis. This compound exerts its effect by binding to the ATP-binding site in the catalytic domain of ASK1, preventing its kinase activity and interrupting this pathological signaling cascade.[2][6]

Mechanism of Action: this compound Inhibition of the ASK1 Signaling Pathway

Caption: this compound blocks oxidative stress-induced signaling by inhibiting ASK1.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various in vitro models.

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |

| RAW264.7 | Mouse Macrophage | 5 µM | Rescue of mitochondrial dysfunction; reduced inflammatory cytokine secretion. | [7] |

| HSC-T6, LX-2 | Hepatic Stellate Cells | 10-50 µM | Inhibition of cell growth and proliferation; induction of apoptosis; suppression of fibrogenic protein expression. | [3] |

| KB-C2, SW620/Ad300 | ABCB1-overexpressing cancer cells | 2.5-5 µM | Reversal of multidrug resistance. | [8] |

| NCI-H460/MX20, S1-M1-80 | ABCG2-overexpressing cancer cells | 2.5-5 µM | Reversal of multidrug resistance. | [8] |

| RTEC | Renal Tubular Epithelial Cells | 5 µM | Alleviation of TMAO-induced morphological changes and improvement in cell viability. | [9] |

Table 2: IC50 Values for this compound

| Assay Type | Target | Substrate | IC50 | pIC50 | Reference |

| HTRF Assay | Recombinant human ASK1 catalytic domain | STK3 | 5.012 nM (0.005012 µM) | 8.3 | [1] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters should be optimized for each cell line and experimental goal.

Materials:

-

Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)[3][7]

-

This compound (GS-4997)

-

DMSO (vehicle control)

-

Sterile culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at a desired density in the appropriate culture plates. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, create a 10 mM stock. Store at -20°C or -80°C for long-term use.

-

Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 50 µM).[3][7] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Treatment:

-

For studies on the protective effects of this compound, pre-incubate the cells with the this compound working solutions for a specified duration (e.g., 2-6 hours) before adding a stimulus (e.g., LPS).[7]

-

For studies on the direct effects of this compound, replace the existing medium with the prepared this compound working solutions or the vehicle control medium.

-

-

Incubation: Incubate the cells for the desired experimental period (e.g., 24, 48, or 72 hours).[3][8]

-

Downstream Analysis: Following incubation, harvest the cells, cell lysates, or supernatant for subsequent analysis, such as Western blotting, viability assays, or ELISA.

Experimental Workflow for In Vitro this compound Treatment

Caption: General workflow for assessing this compound's efficacy in cell culture.

Protocol 2: Western Blot Analysis of ASK1/MAPK Pathway

This protocol details the procedure for analyzing the phosphorylation status of ASK1 and its downstream targets, p38 and JNK, following this compound treatment.

Materials:

-

Treated cell samples (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins across different treatment groups.[3]

Protocol 3: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells seeded and treated in a 96-well plate (from Protocol 1)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Treatment: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and treat with various concentrations of this compound (e.g., 0.5-100 µM) for 24 or 48 hours.[5][8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dosing Selonsertib in a DMN-Induced Rat Model of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the administration of Selonsertib, a selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor, in a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in preclinical research settings.

Introduction